molecular formula C10H22O B075509 3-Decanol CAS No. 1565-81-7

3-Decanol

Cat. No.: B075509
CAS No.: 1565-81-7
M. Wt: 158.28 g/mol
InChI Key: ICEQLCZWZXUUIJ-UHFFFAOYSA-N
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Description

3-Decanol, also known as decan-3-ol, is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of a ten-carbon aliphatic chain. This compound is a clear, colorless liquid with a mild, pleasant odor. Its molecular formula is C10H22O, and it has a molecular weight of approximately 158.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Decanol can be synthesized through several methods, including the hydrogenation of decanoic acid or its esters. This process involves the addition of hydrogen to the molecule under specific conditions, typically in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is primarily produced through the hydrogenation of decanoic acid or its esters. This method is favored due to its environmental friendliness, high product yield, and the reusability of the catalyst, which significantly reduces production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Decanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Decanone

    Reduction: No significant reduction products are typically formed.

    Substitution: Alkyl chlorides and other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3-Decanol, particularly its antifungal activity, involves its ability to disrupt the native membrane-associated function of integral proteins. As a nonionic surfactant, this compound increases plasma membrane fluidity, leading to the inhibition of glucose-induced acidification by inhibiting the plasma membrane H±ATPase . This disruption of membrane function ultimately results in the inhibition of fungal growth.

Comparison with Similar Compounds

  • 1-Decanol
  • 2-Decanol
  • 4-Decanol
  • Undecanol (11-carbon chain)
  • Dodecanol (12-carbon chain)

Comparison: 3-Decanol is unique among its isomers and similar compounds due to the position of the hydroxyl group on the third carbon atom. This positioning influences its physical and chemical properties, such as its boiling point and solubility. Compared to 1-Decanol and 2-Decanol, this compound has a slightly higher boiling point and different solubility characteristics due to the increased distance of the hydroxyl group from the terminal carbon atoms .

Properties

IUPAC Name

decan-3-ol
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InChI

InChI=1S/C10H22O/c1-3-5-6-7-8-9-10(11)4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ICEQLCZWZXUUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50862695
Record name 3-Decanol
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Molecular Weight

158.28 g/mol
Source PubChem
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Physical Description

Liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a floral odour
Record name 3-Decanol
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Record name 3-Decanol
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Solubility

insoluble in water
Record name 3-Decanol
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Density

0.826-0.832
Record name 3-Decanol
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CAS No.

1565-81-7
Record name 3-Decanol
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Record name 3-Decanol
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Record name 3-Decanol
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Record name 3-Decanol
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Record name 3-DECANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the ecological significance of 3-Decanol?

A1: this compound plays a fascinating role in the communication of hermit crabs. Research indicates that hermit crabs release this compound into their bloodstream, which then diffuses into the surrounding water [, , ]. This chemical signal alerts other hermit crabs to the availability of empty shells, facilitating shell exchange within the population [, , ].

Q2: How does the molecular structure of this compound influence its dielectric properties?

A2: The position of the hydroxyl group in this compound, and other linear alcohols, significantly affects its ability to form hydrogen bonds, which in turn dictates its dielectric properties []. Studies utilizing dielectric spectroscopy have shown that this compound, with its hydroxyl group further from the chain end, forms fewer linear hydrogen-bonded polymers compared to isomers like 1-Decanol []. This difference in hydrogen bonding patterns directly impacts the dielectric constant and loss of the alcohol [].

Q3: Can this compound be synthesized from renewable resources?

A3: Yes, this compound can be produced from bio-based 3-hydroxydecanoic acid through catalytic deoxygenation []. This process, employing Ruthenium-based catalysts, offers a sustainable route to obtain this compound, potentially reducing reliance on fossil fuel-derived precursors [].

Q4: Beyond its role as a signaling molecule, does this compound have other applications?

A4: this compound, along with its isomer 2-nonanol, are utilized in the food and perfume industries []. Their characteristic scents make them valuable as flavoring agents and fragrances [].

Q5: How does the presence of salts like LiBr affect this compound's behavior in aqueous solutions?

A5: Research on Marangoni convection has revealed that the addition of LiBr to aqueous this compound solutions influences the compound's behavior at the air-liquid interface []. The "salting-out" effect caused by LiBr impacts this compound's solubility and contributes to the inducement of Marangoni convection []. This finding highlights the importance of considering solution composition when studying this compound's properties and potential applications.

Q6: Are there variations in the production of this compound among different ant species?

A6: Yes, studies on ant mandibular gland secretions have found variations in this compound production []. While both Myrmica rugulosa and Myrmica schencki produce this compound, M. schencki produces a more significant amount []. This difference underscores the diversity in chemical communication strategies employed by different ant species.

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